molecular formula C10H11ClO B1340147 2-(2-Chlorophenyl)-2-methylpropanal CAS No. 484001-11-8

2-(2-Chlorophenyl)-2-methylpropanal

Cat. No. B1340147
CAS RN: 484001-11-8
M. Wt: 182.64 g/mol
InChI Key: HETBONPDAKNQHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl compounds can involve various strategies, including the Baker-Venkatraman transformation, as seen in the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones . Another method includes a reaction sequence leading to the formation of a (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical . Additionally, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate demonstrates the use of crystallographic and molecular modeling for structural characterization .

Molecular Structure Analysis

The molecular structures of chlorophenyl compounds can be determined using techniques such as single crystal XRD, as seen in the study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones . The crystal structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one also provides insights into the intermolecular hydrogen bonding and the cis configuration of the methyl and chlorophenyl groups .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of a nitro group in 2-(4-chlorophenyl)-3-nitropropan-1-amine affects its activity as a GABAB receptor antagonist . The antibacterial activity of chlorophenyl derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, is also noteworthy .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be diverse. For example, the crystal structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol reveals specific hydrogen bonding patterns forming hexameric aggregates . The gas phase molecular structure and conformations of 1-chloro-2-methylpropane provide insights into the stability of different conformers . These studies highlight the importance of structural analysis in understanding the properties of chlorophenyl compounds.

Scientific Research Applications

Photocatalytic Degradation

2-Chlorophenol compounds, including 2-(2-Chlorophenyl)-2-methylpropanal, are significant in the study of photocatalytic degradation. Research by Lin et al. (2018) explored the degradation of 2-chlorophenol in titanium dioxide suspensions containing copper ions, emphasizing its application in environmental remediation (Lin et al., 2018).

Synthetic Chemistry

In synthetic chemistry, compounds like 2-(2-Chlorophenyl)-2-methylpropanal play a role in the synthesis of phenanthrenes. A study by Matsumoto et al. (2011) demonstrated the iron-catalyzed benzannulation reaction using similar chlorophenyl compounds (Matsumoto et al., 2011).

Antibacterial Applications

The antibacterial properties of chlorophenyl compounds are another area of research. Sheikh et al. (2009) synthesized compounds including 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, demonstrating their efficacy against gram-negative and gram-positive bacteria (Sheikh et al., 2009).

Conductivity and Solvolysis Studies

Conductivity and solvolysis studies often utilize chloroalkanes like 2-chloro-2-methylpropane. Marzluff et al. (2011) used such compounds to study reaction rates and mechanisms, highlighting their importance in physical chemistry (Marzluff et al., 2011).

Molecular Spectroscopy

In molecular spectroscopy, the study of compounds like 2-chloro-2-methylpropane helps in understanding molecular interactions. Carpenter et al. (1990) recorded and analyzed the millimeter-wave rotational spectra of this compound, contributing to the field of spectroscopy (Carpenter et al., 1990).

Solvent Effects in Chemical Reactions

Understanding solvent effects on chemical reactions is crucial, and compounds like 2-chloro-2-methylpropane are used in such studies. Moreira et al. (2019) used tertiary alkyl halides, including similar compounds, to study solvent effects on reactivity at 298.15 K (Moreira et al., 2019).

properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBONPDAKNQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475950
Record name 2-(2-Chlorophenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

484001-11-8
Record name 2-(2-Chlorophenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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